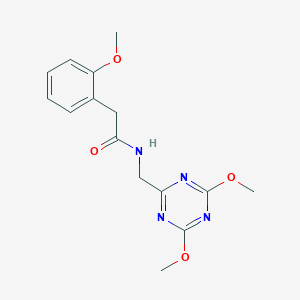

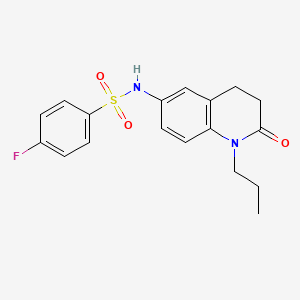

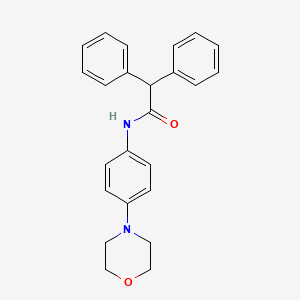

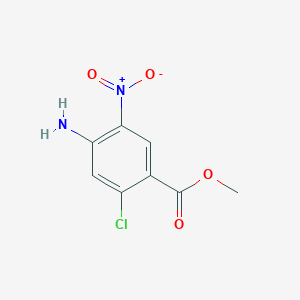

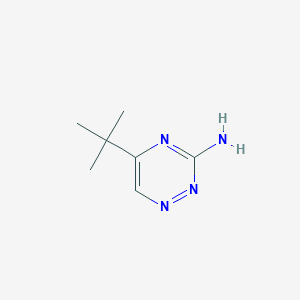

![molecular formula C14H16N2O6 B2687891 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 894622-91-4](/img/structure/B2687891.png)

1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C14H16N2O6 and a molecular weight of 308.29 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research into 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid explores its synthetic pathways and structural characteristics. Studies such as those by Zinchenko et al. (2009) delve into acid cyclization processes involving amino-substituted heterocycles to produce dioxopyrrolo and thieno isoquinolines and cinnolines, highlighting the compound's utility in creating complex heterocyclic structures Zinchenko et al., 2009. This suggests a broad applicability in the synthesis of novel compounds with potential pharmaceutical relevance.

Catalytic and Reductive Applications

Talma et al. (1985) investigated the use of chiral bridged macrocyclic dihydropyridines for enantioselective reductions, starting from compounds including pyridine-3-5-dicarboxylic acid. This work underscores the potential of related compounds in facilitating asymmetric synthesis, a cornerstone technique in the development of chiral drugs Talma et al., 1985.

Radical Chemistry and Stability

The synthesis and study of (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes by Mahoney et al. (2015) revealed compounds with varying electron-withdrawing properties, offering insights into the stability and reactivity of such radicals. This research contributes to our understanding of radical-based synthetic methods, potentially impacting the design of oxidation-resistant materials or drugs Mahoney et al., 2015.

Antibacterial Activity

Studies on pyridonecarboxylic acids as antibacterial agents, such as the work by Egawa et al. (1984), demonstrate the application of carboxylic acid derivatives in developing new antibacterials. This research path emphasizes the role of structural modifications in enhancing antimicrobial efficacy, possibly paving the way for new drug discoveries Egawa et al., 1984.

Nootropic Agents and Neuroactive Compounds

Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity, shedding light on the potential cognitive-enhancing properties of these substances. Such research underlines the importance of cyclic amines and carboxylic acid derivatives in the development of neuroactive or neuroprotective agents Valenta et al., 1994.

Mecanismo De Acción

Target of Action

The compound “1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid” contains an indole moiety . Indole derivatives are known to bind with high affinity to multiple receptors , which could be the primary targets of this compound.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound “this compound” might also affect similar pathways.

Pharmacokinetics

The presence of the indole moiety might influence its absorption, distribution, metabolism, and excretion .

Result of Action

Based on the known effects of indole derivatives, it might have a broad range of biological activities .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These could include the pH of the environment, presence of other molecules, temperature, and more .

Análisis Bioquímico

Biochemical Properties

The pyrrolidine ring in 1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s biochemical properties are influenced by the spatial orientation of substituents, which can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Molecular Mechanism

Compounds with similar structures have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Propiedades

IUPAC Name |

1-[(3,4-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)13(18)15-16-7-9(14(19)20)6-12(16)17/h3-5,9H,6-7H2,1-2H3,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSKMXGLFYHWKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)

![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2687821.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2687823.png)

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)